molecular formula C24H22N2O2 B11971647 2-((1,1'-Biphenyl)-4-yloxy)-N'-(3-phenyl-2-propenylidene)propanohydrazide CAS No. 308134-54-5

2-((1,1'-Biphenyl)-4-yloxy)-N'-(3-phenyl-2-propenylidene)propanohydrazide

Katalognummer: B11971647
CAS-Nummer: 308134-54-5
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: SMRARQOAGUKNRJ-GQGPBIHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, an oxy linkage, and a hydrazide moiety, making it a subject of interest in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide typically involves multiple steps, starting with the preparation of the biphenyl-4-yloxy intermediate. This intermediate is then reacted with a hydrazide derivative under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide forms.

    Substitution: The biphenyl and hydrazide groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the biphenyl or hydrazide moieties.

Wissenschaftliche Forschungsanwendungen

2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide involves its interaction with specific molecular targets and pathways. The biphenyl group may interact with hydrophobic regions of proteins, while the hydrazide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide
  • 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide derivatives
  • Other biphenyl-based hydrazides

Uniqueness

2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)propanohydrazide stands out due to its unique combination of biphenyl and hydrazide groups, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

308134-54-5

Molekularformel

C24H22N2O2

Molekulargewicht

370.4 g/mol

IUPAC-Name

2-(4-phenylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide

InChI

InChI=1S/C24H22N2O2/c1-19(24(27)26-25-18-8-11-20-9-4-2-5-10-20)28-23-16-14-22(15-17-23)21-12-6-3-7-13-21/h2-19H,1H3,(H,26,27)/b11-8+,25-18+

InChI-Schlüssel

SMRARQOAGUKNRJ-GQGPBIHRSA-N

Isomerische SMILES

CC(C(=O)N/N=C/C=C/C1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3

Kanonische SMILES

CC(C(=O)NN=CC=CC1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.